molecular formula C16H21ClFNO2 B13736776 Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride CAS No. 16048-43-4

Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride

Cat. No.: B13736776
CAS No.: 16048-43-4
M. Wt: 313.79 g/mol
InChI Key: NERXDSQWBKETME-UHFFFAOYSA-N
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Description

This compound is an acetic acid derivative with a p-fluorophenyl substituent esterified to a 3-tropanyl (tropane) group, forming a hydrochloride salt. The tropane moiety is a bicyclic structure comprising a piperidine ring fused with a pyrrolidine ring, commonly associated with anticholinergic or CNS activity. The hydrochloride salt improves aqueous solubility, critical for bioavailability .

Properties

CAS No.

16048-43-4

Molecular Formula

C16H21ClFNO2

Molecular Weight

313.79 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(3-fluorophenyl)acetate;hydrochloride

InChI

InChI=1S/C16H20FNO2.ClH/c1-18-13-5-6-14(18)10-15(9-13)20-16(19)8-11-3-2-4-12(17)7-11;/h2-4,7,13-15H,5-6,8-10H2,1H3;1H

InChI Key

NERXDSQWBKETME-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CC3=CC(=CC=C3)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride typically involves the esterification of acetic acid with p-fluorophenyl and 3-tropanyl alcohol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux to ensure complete reaction. The esterification process can be represented by the following reaction:

Acetic acid+p-fluorophenyl alcohol+3-tropanyl alcoholAcetic acid, p-fluorophenyl-, 3-tropanyl ester+Water\text{Acetic acid} + \text{p-fluorophenyl alcohol} + \text{3-tropanyl alcohol} \rightarrow \text{Acetic acid, p-fluorophenyl-, 3-tropanyl ester} + \text{Water} Acetic acid+p-fluorophenyl alcohol+3-tropanyl alcohol→Acetic acid, p-fluorophenyl-, 3-tropanyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage and the fluorophenyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituents on Acetic Acid Ester Group Molecular Weight (g/mol) Key Features Source
Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride p-Fluorophenyl 3-Tropanyl ~325.8 (estimated) Fluorine enhances electronegativity; tropane may confer CNS activity Target compound
2-P-methoxyphenyl-3-phenylacrylic acid, 3-tropanyl ester, hydrochloride Methoxyphenyl, phenylacrylic 3-Tropanyl ~393.9 (estimated) Methoxy group (electron-donating) vs. fluorine; extended conjugation
Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-3-pyrrolidinyl) ester, hydrochloride Diphenyl, ethoxy Pyrrolidinyl ~435.9 (estimated) Bulky diphenyl groups; pyrrolidine may alter metabolic stability
2,2-Diphenyl-2-(2-ethyl-butoxy)acetic acid, 2-dimethylamino-ethyl ester, hydrochloride Diphenyl, ethyl-butoxy Dimethylaminoethyl ~469.9 (calculated) Tertiary amine increases lipophilicity; potential CNS penetration
(1-Benzyl-1H-imidazol-2-yl)-acetic acid methyl ester hydrochloride Benzyl-imidazole Methyl 266.72 Imidazole ring introduces aromaticity; methyl ester may reduce half-life

Pharmacological and Physicochemical Properties

  • Ester Stability : Tropanyl esters (bicyclic) may hydrolyze slower than pyrrolidinyl or methyl esters, prolonging activity .
  • Salt Form : All compared compounds are hydrochlorides, ensuring similar solubility profiles.
  • Bioactivity: Tropane-containing compounds (target, ) are linked to anticholinergic or CNS effects, whereas dimethylaminoethyl esters () might enhance blood-brain barrier penetration.

Biological Activity

Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride is a compound that belongs to the class of phenyltropanes, which are structurally related to cocaine. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Phenyltropanes are known to act as dopamine reuptake inhibitors, which can lead to increased levels of dopamine in the synaptic cleft. This mechanism is similar to that of other stimulants and has implications for conditions like attention deficit hyperactivity disorder (ADHD) and certain mood disorders.

Pharmacological Effects

Research indicates that compounds within the phenyltropane family exhibit varying degrees of selectivity for dopamine transporters (DAT) and serotonin transporters (SERT). The specific esterification and halogen substitution in acetic acid, p-fluorophenyl-, 3-tropanyl ester may influence its binding affinity and selectivity.

Table 1: Comparative Binding Affinities of Phenyltropanes

Compound NameDAT Binding Affinity (nM)SERT Binding Affinity (nM)Selectivity Ratio (SERT/DAT)
Acetic acid, p-fluorophenyl-, 3-tropanyl esterTBDTBDTBD
para-Ethylphenyltropane114030366
para-Isopropylphenyltropane59775000125.5

Note: TBD indicates that specific data for acetic acid, p-fluorophenyl-, 3-tropanyl ester is not yet available.

Toxicity and Side Effects

While the therapeutic potential is significant, it is crucial to consider the toxicity profile of this compound. Initial studies suggest that similar compounds can induce side effects such as:

  • Sedation
  • Hypotension
  • Gastrointestinal disturbances (vomiting and diarrhea)

These effects highlight the importance of dose management during pharmacological studies.

Study on Phenyltropanes

A notable study investigated the effects of various phenyltropanes on animal models. This research aimed to elucidate the relationship between chemical structure and biological activity. The findings indicated that modifications in the tropane ring structure significantly influenced the compounds' affinity for dopamine receptors.

Key Findings:

  • Increased Dopamine Release : Compounds with higher selectivity for DAT showed enhanced dopamine release in vivo.
  • Behavioral Changes : Animals treated with potent DAT inhibitors exhibited increased locomotion and stereotypic behaviors, indicative of stimulant effects.

Clinical Trials

While specific clinical trials involving acetic acid, p-fluorophenyl-, 3-tropanyl ester remain limited, ongoing research into related phenyltropane derivatives suggests potential applications in treating neuropsychiatric disorders.

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